

In-Depth Technical Guide to the Molecular Targets of Omzotirome

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Compound of Interest

Compound Name: Omzotirome

Cat. No.: B1263094

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Abstract

Omzotirome (formerly TRC-150094) is a novel thyromimetic agent under investigation for the treatment of cardiometabolic diseases, including dyslipidemia, hyperglycemia, and hypertension. Its therapeutic potential stems from its selective action on specific molecular targets that regulate systemic metabolism. This technical guide provides a comprehensive overview of the basic research into **Omzotirome**'s molecular targets, detailing its mechanism of action, binding affinities, and the downstream physiological effects. Experimental protocols for key assays used to characterize these interactions are also provided, along with visual representations of the relevant signaling pathways and experimental workflows.

Primary Molecular Target: Thyroid Hormone Receptor Beta (THR- β)

The principal molecular target of **Omzotirome** is the thyroid hormone receptor (THR), a nuclear receptor that plays a critical role in regulating metabolism. There are two major isoforms of THR: THR- α and THR- β . **Omzotirome** is a selective agonist for the THR- β isoform, which is predominantly expressed in the liver. This selectivity is a key feature of its therapeutic profile, as the activation of THR- β is associated with beneficial effects on lipid and glucose metabolism, while minimizing the potential for adverse effects in tissues where THR- α is more abundant, such as the heart and bone.^{[1][2]}

Binding Affinity and Selectivity

Quantitative data on the binding affinity of **Omzotirome** to THR isoforms is crucial for understanding its potency and selectivity. While specific K_i or EC_{50} values for **Omzotirome** are not publicly available in the reviewed literature, its characterization as a THR- β selective agonist implies a significantly higher affinity for THR- β over THR- α . The development of selective THR- β agonists has been a major focus in the field to harness the metabolic benefits of thyroid hormone action while avoiding unwanted side effects.

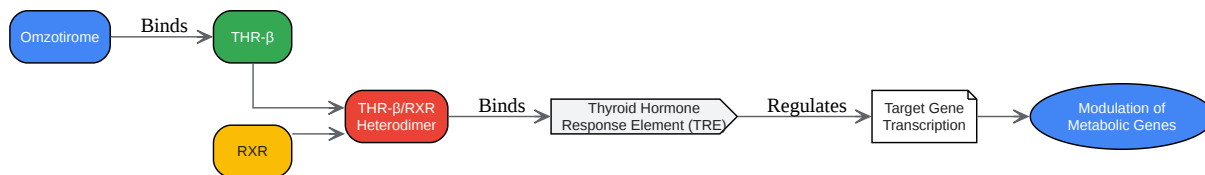
Table 1: Comparative Binding Affinities of Thyroid Hormone Receptor Agonists (Illustrative)

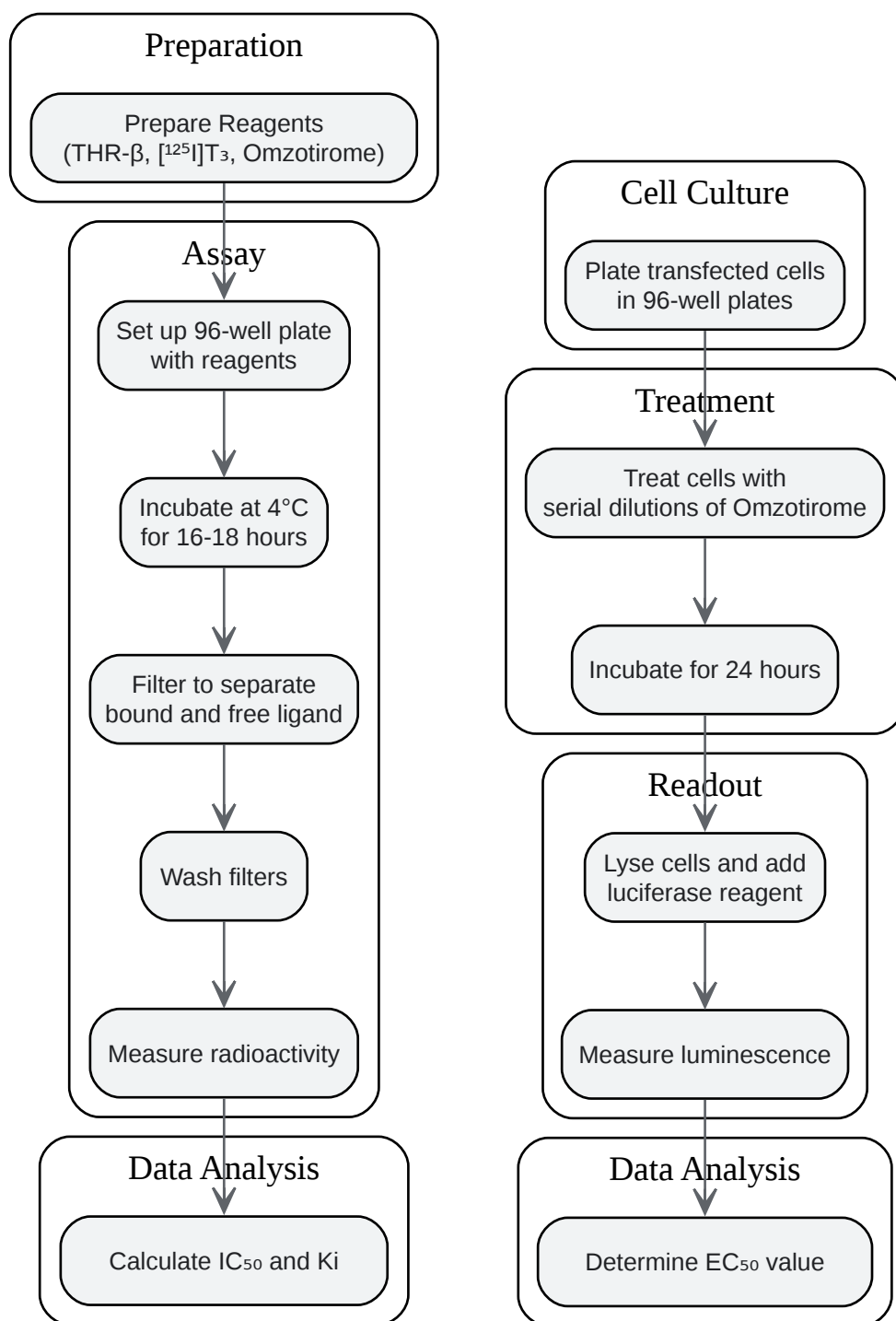
Compound	THR- α Binding Affinity (K_i , nM)	THR- β Binding Affinity (K_i , nM)	Selectivity (α/β)
Triiodothyronine (T3)	~1	~1	1
Omzotirome (TRC-150094)	Data not available	Data not available	THR- β Selective
Sobetirome (GC-1)	16	1.6	10
Resmetirom (MGL-3196)	294	1	294

Note: This table is illustrative. Specific binding affinities for **Omzotirome** are not publicly available and would be determined using assays such as those described in Section 2.

Signaling Pathway

Upon binding to **Omzotirome**, the THR- β , typically forming a heterodimer with the retinoid X receptor (RXR), undergoes a conformational change. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.





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References

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- 2. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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